molecular formula C11H14ClNO2 B1656179 (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 51212-38-5

(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1656179
CAS No.: 51212-38-5
M. Wt: 227.69 g/mol
InChI Key: CUAVFLWYXFQKBH-BAUSSPIASA-N
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Description

(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral catalyst. The reaction conditions often include hydrogen gas at a specific pressure and temperature, along with the chiral catalyst to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid moiety. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and as a chiral building block .

Properties

CAS No.

51212-38-5

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1

InChI Key

CUAVFLWYXFQKBH-BAUSSPIASA-N

SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl

Isomeric SMILES

C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
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(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride

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